molecular formula C13H14BrNO3 B13903343 Ethyl 6-bromo-4-methyl-1-oxo-2,3-dihydroisoquinoline-4-carboxylate

Ethyl 6-bromo-4-methyl-1-oxo-2,3-dihydroisoquinoline-4-carboxylate

Cat. No.: B13903343
M. Wt: 312.16 g/mol
InChI Key: GKXHSULHFOFQGZ-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4-methyl-1-oxo-2,3-dihydroisoquinoline-4-carboxylate is a substituted dihydroisoquinoline derivative featuring a fused bicyclic structure with a ketone group at position 1, a bromine substituent at position 6, and a methyl group and ethyl ester at position 2. Its crystal structure, determined using programs like SHELX, reveals planar aromatic regions and puckered dihydroisoquinoline rings, which influence intermolecular interactions and packing .

Properties

Molecular Formula

C13H14BrNO3

Molecular Weight

312.16 g/mol

IUPAC Name

ethyl 6-bromo-4-methyl-1-oxo-2,3-dihydroisoquinoline-4-carboxylate

InChI

InChI=1S/C13H14BrNO3/c1-3-18-12(17)13(2)7-15-11(16)9-5-4-8(14)6-10(9)13/h4-6H,3,7H2,1-2H3,(H,15,16)

InChI Key

GKXHSULHFOFQGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CNC(=O)C2=C1C=C(C=C2)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-4-methyl-1-oxo-2,3-dihydroisoquinoline-4-carboxylate typically involves the bromination of a precursor isoquinoline compound followed by esterification. One common method involves the reaction of 6-bromo-4-methyl-1-oxo-2,3-dihydroisoquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-4-methyl-1-oxo-2,3-dihydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: Compounds with additional oxygen-containing functional groups.

Scientific Research Applications

Ethyl 6-bromo-4-methyl-1-oxo-2,3-dihydroisoquinoline-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-4-methyl-1-oxo-2,3-dihydroisoquinoline-4-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s distinct features are best highlighted when compared to analogs (Table 1). Key structural differences include:

Table 1: Structural Comparison with Analogous Isoquinoline Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups
Ethyl 6-bromo-4-methyl-1-oxo-2,3-dihydroisoquinoline-4-carboxylate Br (6), CH₃ (4), COOEt (4) ~312.15 Bromine, ester, ketone
6-Methyl-1-oxo-2,3-dihydroisoquinoline-4-carboxylic acid CH₃ (6), COOH (4) ~205.21 Carboxylic acid, ketone
Ethyl 7-nitro-1-oxo-2,3-dihydroisoquinoline-4-carboxylate NO₂ (7), COOEt (4) ~278.25 Nitro, ester, ketone
6-Chloro-4-ethyl-1-oxo-2,3-dihydroisoquinoline-4-carboxylate Cl (6), C₂H₅ (4), COOEt (4) ~283.74 Chlorine, ester, ketone
  • Bromine vs.
  • Ester vs. Carboxylic Acid : The ethyl ester improves lipid solubility and bioavailability relative to the carboxylic acid derivative, which may form stronger hydrogen bonds but has lower membrane permeability .
  • Ring Puckering: The dihydroisoquinoline ring’s puckering, quantified using Cremer-Pople coordinates , differs from fully aromatic isoquinolines, affecting conjugation and reactivity.

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns, analyzed via graph set theory , reveal that the ketone at position 1 and ester oxygen participate in C=O···H interactions. In contrast:

  • The carboxylic acid analog forms robust O-H···O hydrogen bonds, leading to tighter crystal packing.
  • Nitro-substituted derivatives exhibit stronger dipole-dipole interactions due to the electron-withdrawing NO₂ group, altering melting points and solubility.

Solubility and Chromatographic Behavior

Bromine’s hydrophobicity may reduce aqueous solubility relative to methyl or nitro derivatives.

Research Findings and Methodological Insights

  • Crystallography : SHELX and ORTEP-3 were critical in resolving the compound’s conformation and intermolecular interactions .
  • Hydrogen Bonding : Bernstein et al.’s framework explains how the ketone and ester groups direct crystal packing, with bromine contributing to halogen bonding.
  • Ring Puckering: Cremer-Pople analysis confirms non-planarity in the dihydroisoquinoline ring, a feature absent in fully aromatic analogs.

Biological Activity

Ethyl 6-bromo-4-methyl-1-oxo-2,3-dihydroisoquinoline-4-carboxylate (CAS: 2940958-10-9) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C13H14BrNO3
  • Molecular Weight : 312.17 g/mol
  • Purity : 95% .

The compound is characterized by a bromine atom at the 6-position and a methyl group at the 4-position of the isoquinoline ring, which may influence its biological activity.

Antimicrobial Properties

Recent studies have suggested that compounds related to isoquinolines exhibit antimicrobial properties. While specific data on this compound is limited, isoquinoline derivatives are known to inhibit various bacterial strains, including those resistant to conventional antibiotics. For instance, compounds like these have shown efficacy against New Delhi metallo-beta-lactamase (NDM-1), an enzyme that confers resistance to many beta-lactam antibiotics .

Enzyme Inhibition

Research indicates that similar compounds can act as inhibitors of important enzymes. A recent study highlighted the potential of certain isoquinoline derivatives to inhibit PARP1 (Poly(ADP-ribose) polymerase 1), an enzyme involved in DNA repair mechanisms. Compounds tested showed potencies in the sub-micromolar range, suggesting that this compound could exhibit similar inhibitory effects .

Case Studies

  • Synthesis and Biological Evaluation :
    • A study synthesized a series of isoquinoline derivatives and evaluated their biological activities. Among these, certain derivatives demonstrated significant antimicrobial and enzyme inhibition properties. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the isoquinoline ring could enhance biological activity .
  • Inhibition Assays :
    • In vitro assays were conducted to assess the inhibitory effects of synthesized compounds on various enzymes. The results indicated that compounds with a similar structure to this compound exhibited promising inhibitory activity against PARP1 and other relevant targets .

Comparative Analysis of Related Compounds

Compound NameCAS NumberBiological Activity
Ethyl 6-bromo-4-methyl-1-oxo-2,3-dihydroisoquinoline2940958-10-9Potential antimicrobial and enzyme inhibition
Ethyl 6-bromo-4-methylisoquinoline79607-23-1Known antimicrobial activity
Ethyl 7-bromoisoquinoline1258652-59-3Exhibits enzyme inhibition properties

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing Ethyl 6-bromo-4-methyl-1-oxo-2,3-dihydroisoquinoline-4-carboxylate?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and assess purity. For bromine-containing analogs, coupling patterns in aromatic regions are critical for structural validation.
  • X-ray Diffraction (XRD) : Single-crystal XRD is essential for resolving stereochemical ambiguities. Refinement using SHELXL (via SHELX suite) ensures accurate determination of bond lengths, angles, and torsional parameters .
  • ORTEP-3 Visualization : Generate thermal ellipsoid plots to visualize molecular geometry and assess crystallographic disorder .

Q. What are the critical considerations in designing a synthetic pathway for this compound?

  • Answer :

  • Precursor Selection : Use brominated quinoline intermediates (e.g., ethyl 6-bromo-4-oxo-1H-quinoline-3-carboxylate analogs) as starting materials to ensure regioselective functionalization .
  • Reaction Conditions : Optimize temperature and solvent polarity to avoid side reactions (e.g., ester hydrolysis). For dihydroisoquinoline systems, catalytic hydrogenation may require controlled pressure to prevent over-reduction.
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the product from brominated byproducts .

Advanced Research Questions

Q. How can hydrogen bonding patterns influence the crystal packing of this compound, and what analytical approaches are used to determine these interactions?

  • Answer :

  • Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D(n)\text{D}(n) motifs) and identify supramolecular synthons. For example, intermolecular O–H···O interactions in related esters stabilize layered packing .
  • Data Table : From crystallographic studies of analogous compounds:
D–H···Ad(D–H) (Å)d(H···A) (Å)∠(DHA) (°)
O–H···O0.842.30177
C–H···Br0.952.88163

Such interactions dictate crystal symmetry and melting behavior .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental crystallographic data for this compound?

  • Answer :

  • Refinement Protocols : Use SHELXL’s restraints and constraints to refine disordered regions (e.g., methyl or bromine groups). Adjust weighting schemes to balance thermal parameters and residual density .
  • Cremer-Pople Puckering Analysis : For dihydroisoquinoline rings, calculate puckering amplitude (qq) and phase angle (θ\theta) to compare DFT-optimized geometries with experimental data. Example parameters:
Ring Sizeqq (Å)θ\theta (°)
6-membered0.45120

Discrepancies >0.1 Å suggest solvent effects or lattice strain .

Q. How can crystallographic disorder in the dihydroisoquinoline ring system be resolved using SHELX programs?

  • Answer :

  • Split Positions : Model disordered atoms (e.g., methyl groups) over multiple sites with occupancy factors refined to <1.0.
  • Thermal Ellipsoid Analysis : Use ORTEP-3 to identify anisotropic displacement parameters (ADPs) exceeding 0.1 Ų, indicating dynamic disorder. Apply "SIMU" and "DELU" restraints to smooth ADPs .
  • Validation : Cross-check R-factors (Rint<5%R_{\text{int}} < 5\%) and Fo/Fc maps to ensure residual peaks are <0.3 eÅ⁻³ .

Data Contradiction Analysis

Q. How should researchers address conflicting data between NMR and XRD regarding substituent orientation?

  • Answer :

  • Dynamic Effects : NMR may average signals from rapidly interconverting conformers, whereas XRD captures static geometry. Perform variable-temperature NMR to detect coalescence points.
  • DFT Benchmarking : Compare computed 1H^1H-NMR chemical shifts (GIAO method) with experimental data. Deviations >0.5 ppm suggest solid-state packing effects not present in solution .

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